molecular formula C21H25N5O3 B2397661 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904371-95-5

2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2397661
CAS RN: 904371-95-5
M. Wt: 395.463
InChI Key: ZSQCOFDNAMBVSD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, this compound 20-1724 increases the levels of cAMP and cGMP, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in various cellular processes, including inflammation, smooth muscle relaxation, and immune cell function.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound 20-1724 reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In vivo studies have shown that this compound 20-1724 reduces airway inflammation and improves lung function in animal models of asthma and COPD. In IBD, this compound 20-1724 has been shown to reduce inflammation and improve intestinal barrier function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 in lab experiments include its selectivity for PDE4, its well-established synthesis method, and its potential therapeutic applications in various diseases. The limitations of using this compound 20-1724 in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724. One direction is to investigate its potential therapeutic applications in other diseases, such as psoriasis and rheumatoid arthritis. Another direction is to develop more potent and selective PDE4 inhibitors based on the structure of this compound 20-1724. Additionally, the use of this compound 20-1724 in combination with other drugs, such as corticosteroids and beta-agonists, should be explored for its potential synergistic effects.

Synthesis Methods

The synthesis of 2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 involves several steps, including the reaction of 2-ethoxyphenylacetic acid with butyl lithium, followed by the addition of 2,4-pentanedione and 7-methyl-1,3-dipropylxanthine. The resulting product is then treated with hydrochloric acid to yield this compound 20-1724.

Scientific Research Applications

2-Butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, this compound 20-1724 has been shown to reduce airway inflammation and improve lung function. In IBD, this compound 20-1724 has been shown to reduce inflammation and improve intestinal barrier function.

properties

IUPAC Name

2-butyl-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-5-7-12-24-19(27)17-18(23(4)21(24)28)22-20-25(17)13-14(3)26(20)15-10-8-9-11-16(15)29-6-2/h8-11,13H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQCOFDNAMBVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OCC)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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